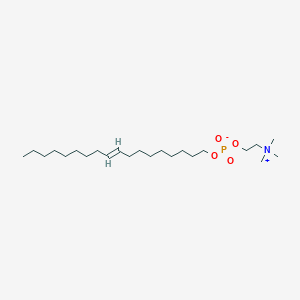
Elaidylphosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elaidylphosphocholine (EPC) is a synthetic analogue of phosphatidylcholine, which is a major component of cell membranes. EPC has gained significant attention in the scientific community due to its potential applications in various fields, including drug delivery, gene therapy, and imaging.
Applications De Recherche Scientifique
1. Impact on Phospholipids and Membrane Properties
Elaidylphosphocholine has been studied for its effects on the physical properties of cell membranes. A study showed that elaidic acid, when incorporated into phospholipids, does not significantly alter the physical state of acyl chains in the hydrophobic core of membranes, behaving similarly to a saturated fatty acid (Wolff & Entressangles, 1994).
2. Distribution in Human Erythrocytes, Platelets, and Plasma Phospholipids
Research has been conducted on the uptake and distribution of elaidic and oleic acids into human erythrocytes, platelets, and plasma phospholipids. This study revealed that elaidic acid was selectively concentrated in plasma phospholipids, indicating sensitivity of enzymes responsible for acylating phospholipids to the fatty acid's double bond configuration (Emken et al., 1979).
3. Application in Antineoplastic and Antiprotozoal Therapy
Alkylphosphocholines, including elaidylphosphocholine, have been recognized for their antineoplastic and antiprotozoal activity. These compounds have been studied for their potential in treating skin metastasis and leishmaniasis, showing promising therapeutic effects (Thaler, Hottkowitz, & Eibl, 2000).
4. Influence on Fatty Acid Esterification in Liver Cells
A study on rat liver cells showed that elaidic acid is more esterified into phospholipids than its positional isomer, vaccenic acid. This suggests that elaidic acid may affect lipid metabolic pathways differently in normal cells, which could have implications for understanding its role in various biological processes (Du et al., 2011).
5. Induction of Apoptosis in Leukemic Cells
Elaidylphosphocholine derivatives have been investigated for their ability to induce apoptosis in human leukemic cells. This selective cytotoxicity towards neoplastic cells compared to normal cells offers insights into potential therapeutic applications in cancer treatment (Diomede et al., 1993).
6. Membrane Organization and Hydration Sensitivity
Research on diphytanoylphosphatidylcholine, a related phospholipid, suggests that membrane packing geometry and headgroup orientation can be highly sensitive to hydration. This could provide a basis for understanding how elaidylphosphocholine and similar molecules interact with and influence membrane structures (Hsieh et al., 1997).
7. Effect on Lipid Composition in Cultured Cells
Elaidic acid supplementation in culture mediums has been shown to result in its incorporation into the acyl groups of phospholipids in L-M cells. This supplementation also led to the accumulation of free fatty alcohols and other lipid-related changes, indicating that elaidic acid can significantly alter cellular lipid composition (Lee & Stephens, 1982).
Propriétés
Numéro CAS |
137052-40-5 |
|---|---|
Nom du produit |
Elaidylphosphocholine |
Formule moléculaire |
C23H48NO4P |
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
[(E)-octadec-9-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H48NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27-29(25,26)28-23-21-24(2,3)4/h12-13H,5-11,14-23H2,1-4H3/b13-12+ |
Clé InChI |
SLVOKEOPLJCHCQ-OUKQBFOZSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Synonymes |
2-[[Hydroxy[(9E)-9-octadecenyloxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium Inner Salt; _x000B_(E)-2-[[hydroxy(9-octadecenyloxy)phosphinyl]oxy]-N,N,N-trimethylethanaminium Inner Salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



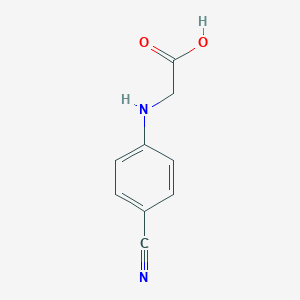
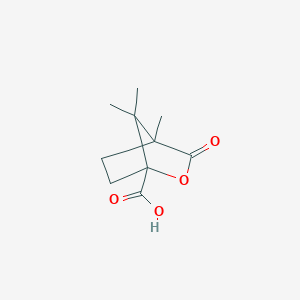
![[(1R)-1-[3-[2-(tert-Butyldimethylsiloxy)ethyl]-4-(benzyloxy)phenyl]-2-bromoethoxy]tert-butyldimethylsilane](/img/structure/B125575.png)
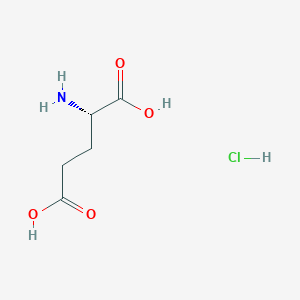
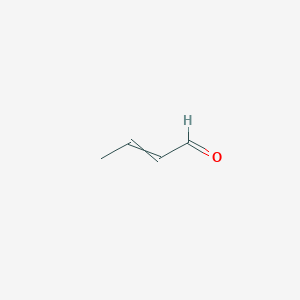
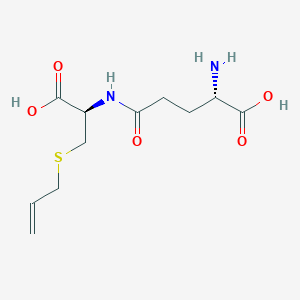
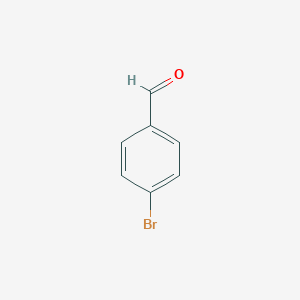
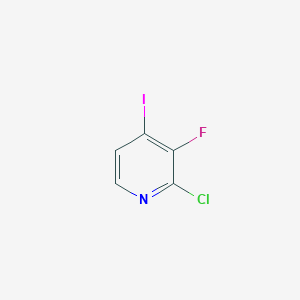
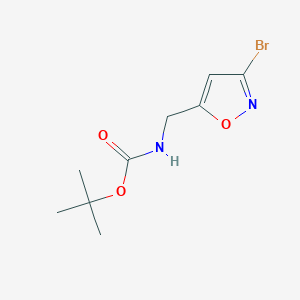
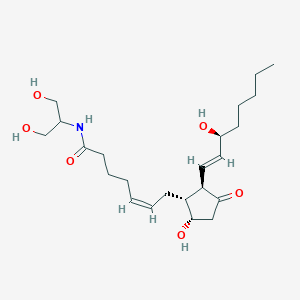
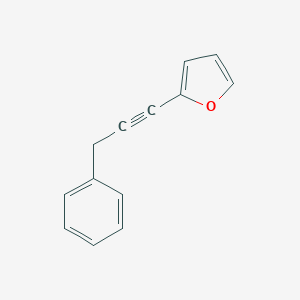
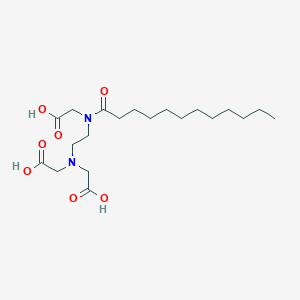
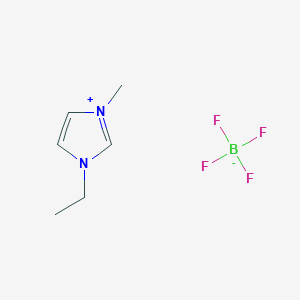
![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)